Cas no 2228180-77-4 (2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine)

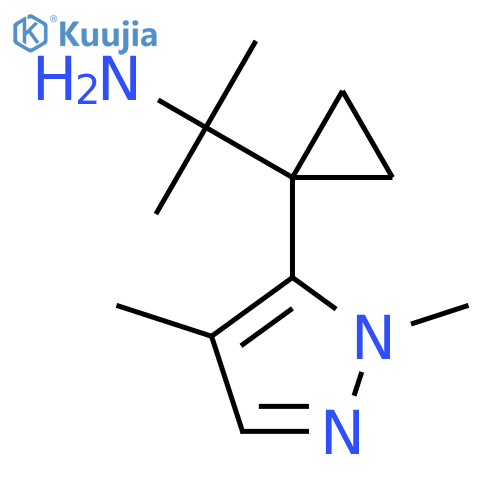

2228180-77-4 structure

商品名:2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine

2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine

- EN300-1775790

- 2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine

- 2228180-77-4

-

- インチ: 1S/C11H19N3/c1-8-7-13-14(4)9(8)11(5-6-11)10(2,3)12/h7H,5-6,12H2,1-4H3

- InChIKey: PARPCNSTBCXICX-UHFFFAOYSA-N

- ほほえんだ: NC(C)(C)C1(C2=C(C)C=NN2C)CC1

計算された属性

- せいみつぶんしりょう: 193.157897619g/mol

- どういたいしつりょう: 193.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1775790-0.5g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1775790-1g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 1g |

$1658.0 | 2023-09-20 | ||

| Enamine | EN300-1775790-0.25g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 0.25g |

$1525.0 | 2023-09-20 | ||

| Enamine | EN300-1775790-10.0g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 10g |

$7128.0 | 2023-06-03 | ||

| Enamine | EN300-1775790-0.05g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 0.05g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1775790-2.5g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 2.5g |

$3249.0 | 2023-09-20 | ||

| Enamine | EN300-1775790-5.0g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1775790-10g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 10g |

$7128.0 | 2023-09-20 | ||

| Enamine | EN300-1775790-0.1g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 0.1g |

$1459.0 | 2023-09-20 | ||

| Enamine | EN300-1775790-1.0g |

2-[1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropyl]propan-2-amine |

2228180-77-4 | 1g |

$1658.0 | 2023-06-03 |

2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

2228180-77-4 (2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine) 関連製品

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬